Benzene, 1-cyclopentyl-3-methyl-
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Overview
Description
1-Cyclopentyl-3-methylbenzene is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a cyclopentyl group and a methyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-methylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this process, cyclopentyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 1-cyclopentyl-3-methylbenzene often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be used to enhance efficiency and control reaction parameters more precisely .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.
Reduction: Hydrogenation reactions can reduce the aromatic ring to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products Formed:
Oxidation: Cyclopentylbenzoic acid.
Reduction: Cyclohexylmethylbenzene.
Substitution: Nitro, sulfo, or halo derivatives of 1-cyclopentyl-3-methylbenzene.
Scientific Research Applications
1-Cyclopentyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methylbenzene involves its interaction with various molecular targets. The aromatic ring allows for π-π interactions with other aromatic systems, while the cyclopentyl and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting its overall activity .
Comparison with Similar Compounds
Cyclopentylbenzene: Similar structure but lacks the methyl group.
Methylbenzene (Toluene): Similar structure but lacks the cyclopentyl group.
Cyclohexylbenzene: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 1-Cyclopentyl-3-methylbenzene is unique due to the presence of both cyclopentyl and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
37438-02-1 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-cyclopentyl-3-methylbenzene |
InChI |
InChI=1S/C12H16/c1-10-5-4-8-12(9-10)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 |
InChI Key |
LQSJMMISQXCGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCC2 |
Origin of Product |
United States |
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